2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine”, also known as CIP, is a heterocyclic organic compound with a fused pyrrolo[2,3-d]pyrimidine ring system . It is a colorless solid that has been used as a building block for the synthesis of various biologically active compounds, such as antimicrobial agents, anticancer agents, and antifungal agents .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in several studies . For instance, one study described the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through ring formation and modification . Another study demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H, (H,9,10,11) . The molecular weight is 279.47 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it has been used as a building block in the synthesis of various biologically active compounds .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 279.47 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Nucleosides and Tubercidin Derivatives : Research has demonstrated the synthesis of various nucleosides and tubercidin derivatives related to pyrrolo[2,3-d]pyrimidines, indicating the potential significance of these compounds in biochemical contexts (Hinshaw et al., 1969).
Palladium-Catalyzed Coupling Reactions : Studies have explored the use of palladium-catalyzed reactions to synthesize various heterocyclic systems and 4-alkynylpyrrolopyrimidines, highlighting the versatility of pyrrolopyrimidines in chemical synthesis (Tumkevičius & Masevičius, 2004, 2007).
Crystallography and Structural Assignments : Crystallographic studies of compounds like 2-amino-7-chloro-2'-deoxytubercidin provide insights into molecular conformations and intermolecular interactions, crucial for understanding the chemical properties of pyrrolopyrimidines (Seela et al., 2006).
Large-Scale Synthesis and Process Development : Research on the large-scale synthesis of pyrrolo[2,3-d]pyrimidines demonstrates their practical applicability in the pharmaceutical industry, with an emphasis on ecological and economical aspects (Fischer & Misun, 2001).
Antiproliferative and Antiviral Research
Investigating Antiproliferative Activity : Certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines have been studied for their antiproliferative activity, indicating their potential in cancer research (Pudlo et al., 1990).
Synthesis for Antiviral Applications : Synthesis of various derivatives of pyrrolo[2,3-d]pyrimidines has been explored for their antiviral activities, particularly against human cytomegalovirus and herpes simplex type 1, showcasing their relevance in virology and pharmacology (Saxena et al., 1988).
Novel Synthetic Routes and Chemical Properties
Synthesis of Novel Heterocycles : Research into the synthesis of novel heterocyclic compounds using pyrrolopyrimidines has expanded the understanding of their chemical properties and potential applications (Dave & Shah, 1998).
Copper-Catalyzed Coupling Reactions : Studies on copper-catalyzed coupling reactions for synthesizing pyrrolo[2,3-d]pyrimidine derivatives have contributed to greener and more economical synthetic methods (Wang et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Properties
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBAXNIILKLJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680570 | |
Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-90-8 | |
Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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